

Di-tert-butyl disulfide stability and degradation pathways under storage

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Compound of Interest

Compound Name: *Di-tert-butyl disulfide*

Cat. No.: *B089511*

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Di-tert-butyl Disulfide (DTBDS) Technical Support Center

Welcome to the Technical Support Center for **di-tert-butyl disulfide** (DTBDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of DTBDS. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal storage conditions for **di-tert-butyl disulfide**?

A1: To ensure the long-term stability of **di-tert-butyl disulfide**, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.^[1] The recommended storage temperature is below +30°C.^[2] It is crucial to keep DTBDS away from heat sources, sparks, and open flames as it is a combustible liquid.^{[1][3]}

Q2: I've noticed a slight discoloration of my DTBDS sample over time. Is it still usable?

A2: Discoloration, such as a slight yellowing, may indicate the onset of degradation, potentially due to oxidation or exposure to light. While minor discoloration might not significantly impact all

applications, it is recommended to re-test the purity of the material before use, especially for sensitive experiments. Gas chromatography (GC) is a suitable method for assessing purity.[3] For applications requiring high purity, using a fresh, colorless sample is advisable.

Q3: My experiment requires dissolving DTBDS. What are suitable solvents?

A3: **Di-tert-butyl disulfide** is soluble in organic solvents such as chloroform and sparingly soluble in ethanol.[1] It is not readily soluble in water. The choice of solvent should be compatible with your experimental setup and downstream applications.

Q4: What are the primary degradation pathways for DTBDS that I should be aware of during storage and handling?

A4: The main degradation pathways for **di-tert-butyl disulfide** are:

- Oxidation: Exposure to air or oxidizing agents can lead to the formation of **di-tert-butyl disulfide**-polyoxide derivatives, such as thiosulfinates.[4]
- Thermal Decomposition: At elevated temperatures, DTBDS can decompose. While a specific decomposition temperature is not consistently reported, one source suggests it starts at 650K (377°C).[5] A related compound, di-tert-butyl polysulfide, undergoes thermal decomposition at 144°C.[6] Decomposition products can include hydrogen sulfide and isobutene.[7]
- Photodegradation: Exposure to UV light can cause cleavage of the sulfur-sulfur bond, leading to the formation of tert-butylthiyl radicals. These radicals can then participate in subsequent reactions.

Q5: Are there any known incompatibilities for DTBDS?

A5: Yes, **di-tert-butyl disulfide** can react violently with strong oxidizing agents, strong bases, and strong reducing agents. It is essential to avoid contact with these substances.

Q6: I suspect my DTBDS has degraded. How can I confirm this and identify the degradation products?

A6: To confirm degradation and identify the products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is a powerful technique for separating and identifying the parent compound from its degradation products.^{[8][9][10]} Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable method for analyzing volatile degradation products.

Q7: How should I dispose of waste DTBDS and its contaminated containers?

A7: Waste **di-tert-butyl disulfide** must be disposed of in accordance with national and local regulations. It should not be mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Quantitative Data Summary

The following tables summarize the known physical and stability properties of **di-tert-butyl disulfide**.

Table 1: Physical and Chemical Properties of **Di-tert-butyl Disulfide**

Property	Value	Reference
CAS Number	110-06-5	[1]
Molecular Formula	C ₈ H ₁₈ S ₂	[1]
Molecular Weight	178.36 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	200-201 °C	[1]
Melting Point	-5 °C	[1]
Density	0.923 g/mL at 25 °C	[1]
Flash Point	62 °C (144 °F)	[1]
Vapor Pressure	51.7 mmHg at 37.7 °C	[1]

Table 2: Summary of Stability Information for **Di-tert-butyl Disulfide**

Stress Factor	Observed Effect	Potential Degradation Products	Comments
Elevated Temperature	Decomposition	Isobutene, tert-butyl thiol, Hydrogen sulfide	The decomposition of the related di-tert-butyl sulfide is a concerted unimolecular reaction. [11] A decomposition temperature of 650K (377°C) has been reported for DTBDS. [5]
Light (UV)	S-S bond cleavage	tert-Butylthiyl radicals	Photolysis is a common degradation pathway for aliphatic disulfides.
Oxidation	Formation of oxidized sulfur species	Di-tert-butyl disulfide-polyoxides (e.g., thiosulfates)	Can be initiated by atmospheric oxygen or oxidizing agents.[4]
Hydrolysis (Acidic/Basic)	Generally stable	Not well-documented for DTBDS	Disulfides are generally resistant to hydrolysis under neutral conditions.
Incompatible Substances	Violent reactions	Various	Avoid strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of **Di-tert-butyl Disulfide**

This protocol outlines a general procedure for conducting a forced degradation study on DTBDS to identify potential degradation products and establish stability-indicating analytical

methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Materials:

- **Di-tert-butyl disulfide** (DTBDS)
- Methanol or Acetonitrile (HPLC grade)
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- HPLC system with UV or MS detector
- Photostability chamber
- Oven

2. Sample Preparation:

- Prepare a stock solution of DTBDS in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

- **Acid Hydrolysis:** Mix equal volumes of the DTBDS stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.
- **Base Hydrolysis:** Mix equal volumes of the DTBDS stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.
- **Oxidative Degradation:** Mix equal volumes of the DTBDS stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

- Thermal Degradation: Place a solid sample of DTBDS in an oven at 80°C for 48 hours. Also, place a solution of DTBDS in a sealed vial at 60°C for 48 hours.
- Photolytic Degradation: Expose a solution of DTBDS to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

4. Sample Analysis:

- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for DTBDS

1. Instrumentation:

- HPLC with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometric (MS) detector.

2. Chromatographic Conditions (Example):

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

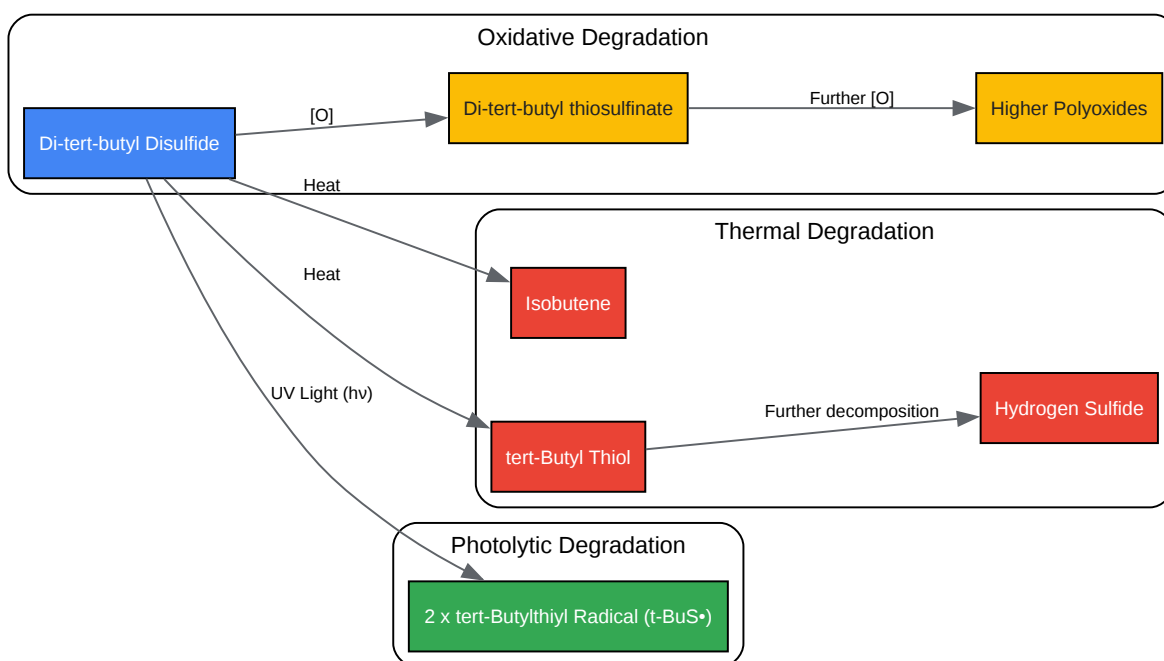
- Detection: PDA at a suitable wavelength (e.g., 210 nm) or MS in full scan mode.

- Injection Volume: 10 μ L

3. Method Validation:

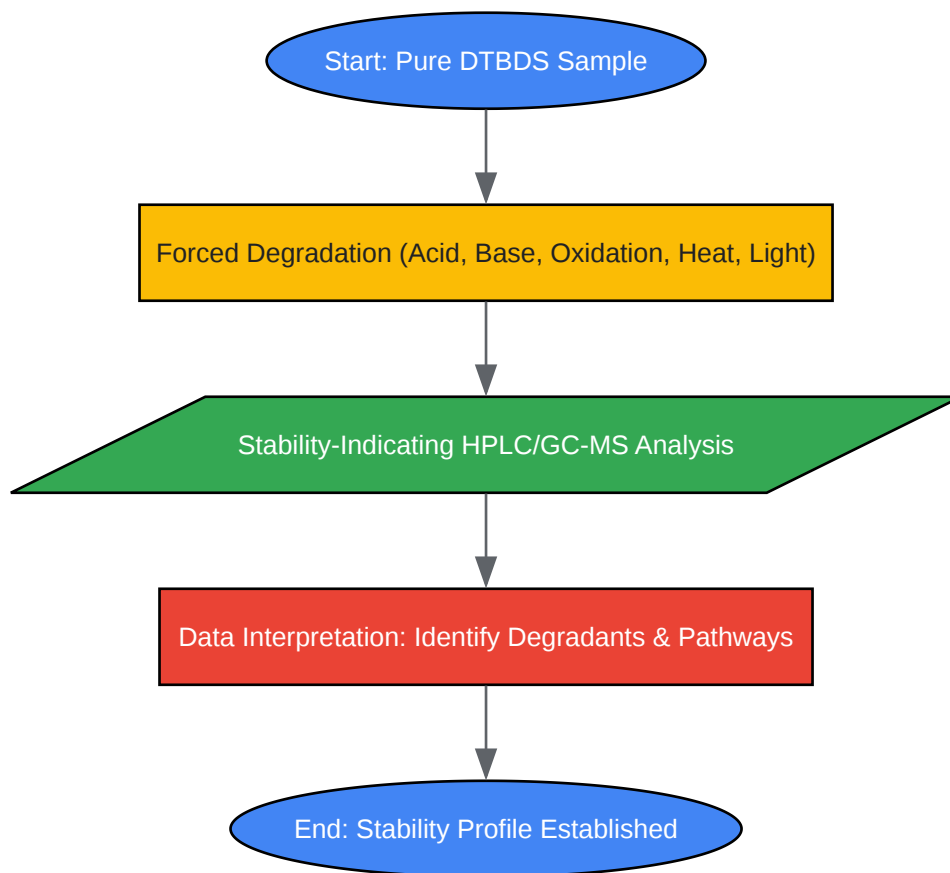
- The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are well-resolved from the parent DTBDS peak and from each other.
- Further validation should be performed according to ICH guidelines for linearity, accuracy, precision, and robustness.

Visualizations



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Caption: Major degradation pathways of **Di-tert-butyl Disulfide**.



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Caption: Workflow for a forced degradation study of DTBDS.

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